molecular formula C18H24N2O2S2 B2624275 2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide CAS No. 946357-01-3

2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

Cat. No.: B2624275
CAS No.: 946357-01-3
M. Wt: 364.52
InChI Key: JHFQEFQTCIHIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine derivative: Starting with a suitable pyrrolidine precursor, it can be reacted with a thiophene derivative under specific conditions to form the intermediate.

    Sulfonamide formation: The intermediate can then be reacted with ethanesulfonyl chloride in the presence of a base to form the sulfonamide group.

    Final coupling: The final step involves coupling the phenyl group to the intermediate product under catalytic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially yielding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents, and various catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, possibly inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with similar structural features.

    Thiophene derivatives: Compounds containing the thiophene ring, which are known for their electronic properties.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring, often found in pharmaceuticals.

Uniqueness

The uniqueness of 2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c21-24(22,13-9-16-6-2-1-3-7-16)19-14-18(17-8-12-23-15-17)20-10-4-5-11-20/h1-3,6-8,12,15,18-19H,4-5,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFQEFQTCIHIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.